tert-Butylchlorodiphenylsilane

Overview

Description

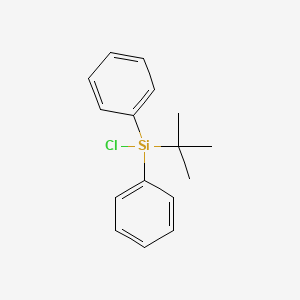

Tert-Butylchlorodiphenylsilane, also known as tert-Butyldiphenylchlorosilane or TBDPSCl, is a silylating reagent used to protect alcohols and in the preparation of silyl ethers . It plays a major role as a raw material and a precursor in organic synthesis and pharmaceuticals .

Synthesis Analysis

Tert-Butylchlorodiphenylsilane (2) can be prepared from dichlorodiphenylsilane (1) and tert-butyllithium . It is an adequate precursor for the synthesis of the all-C- (3), methoxy- (4), and amino-functionalized (5) silanes .Molecular Structure Analysis

The molecular formula of tert-Butylchlorodiphenylsilane is C16H19ClSi, and its molecular weight is 274.86 . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Tert-Butylchlorodiphenylsilane is used to replace the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates . After the reaction, through hydrolysis, the silane group is removed to regenerate the group originally protected by silyl, and some specific compounds are synthesized .Physical And Chemical Properties Analysis

Tert-Butylchlorodiphenylsilane is a liquid with a refractive index of 1.568 (lit.), a boiling point of 90 °C/0.01 mmHg (lit.), and a density of 1.057 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis of Hindered Silylamines : tert-Butylchlorodiphenylsilane reacts with ammonia and amines to produce tert-butyldiphenylsilylamines, which are viscous, high-boiling liquids with high thermal stability and low hydrolytic reactivity (Bowser, Nevinger, & Krüger, 1988).

Optical Property Studies in Starlike Silicon Compounds : This chemical serves as a unit in starlike molecules with arms of tert-butyldimethylsilyloligothienylenedimethylsilyl, showing high fluorescence quantum yields and longer lifetimes compared to bi- and terthiophene (Ishikawa et al., 2001).

Formation of Cyclosiloxanes Containing Gallium : tert-Butoxygallane reacts with tert-Butylchlorodiphenylsilane derivatives to form cyclosiloxanes with a Gallium atom as a ring member, contributing to advancements in organometallic chemistry (Veith, Vogelgesang, & Huch, 2002).

Metalation and Alkylation Between Silicon and Nitrogen : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-Butylchlorodiphenylsilane, are used to prepare α-functionalized α-amino silanes, useful in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Preparation of Polydimethylsiloxane (PDMS) Films : Used in lab-on-a-chip devices, tert-Butylchlorodiphenylsilane derivatives are essential in developing thin PDMS films without swelling the underlying PDMS substrate (Koschwanez, Carlson, & Meldrum, 2009).

Synthesis of Vinylsilanes : tert-Butylchlorodiphenylsilane derivatives are used in gold(I)-catalyzed acetylenic sila-Cope rearrangements for the stereoselective synthesis of vinylsilanes, important in organometallic and organic synthesis (Horino, Luzung, & Toste, 2006).

Use in Polymer Dispersed Liquid Crystal for Gas Sensing : Derivatives of tert-Butylchlorodiphenylsilane are explored in holographic polymer-dispersed liquid crystal research, aiming to develop specific sensors for natural gas and liquefied petroleum gas detection (Mora et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Tert-Butylchlorodiphenylsilane is widely used in organic synthesis, especially in drug synthesis, because of its high conversion rate of protection and deprotection reaction, even quantitative reaction . It is used to synthesize p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor . It can be used to treat circulatory diseases, angina pectoris, and stroke .

properties

IUPAC Name |

tert-butyl-chloro-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069259 | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58479-61-1 | |

| Record name | tert-Butyldiphenylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)